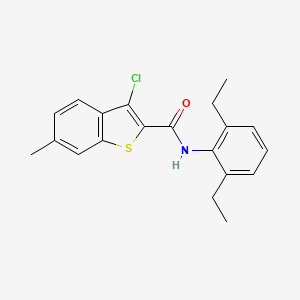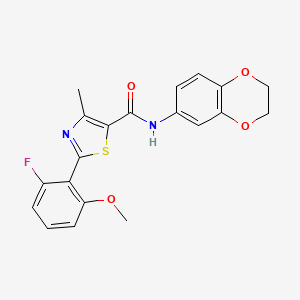![molecular formula C18H16N6 B11121093 1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11121093.png)
1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core, a methylphenyl group, and a pyridinylmethyl group
Preparation Methods
The synthesis of 1-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific reaction conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of the methylphenyl group: This step can be achieved through various methods, including Friedel-Crafts alkylation or Suzuki coupling reactions.
Attachment of the pyridinylmethyl group: This step often involves nucleophilic substitution reactions, where the pyridinylmethyl group is introduced using suitable reagents and catalysts.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, and its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It has been investigated for its potential biological activities, including its ability to interact with specific biological targets and pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and pathway involved. The detailed molecular mechanisms are still under investigation, and further research is needed to fully understand the compound’s mode of action.
Comparison with Similar Compounds
1-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
1-(4-METHYLPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: This compound has a similar structure but with a pyridin-2-yl group instead of a pyridin-3-yl group.
1-(4-METHYLPHENYL)-N-[(PYRIDIN-4-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE: This compound has a pyridin-4-yl group, which can lead to different chemical and biological properties.
1-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-5-AMINE: This compound has a different substitution pattern on the pyrazolopyrimidine core, which can affect its reactivity and interactions.
The uniqueness of 1-(4-METHYLPHENYL)-N-[(PYRIDIN-3-YL)METHYL]-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-AMINE lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
Molecular Formula |
C18H16N6 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H16N6/c1-13-4-6-15(7-5-13)24-18-16(11-23-24)17(21-12-22-18)20-10-14-3-2-8-19-9-14/h2-9,11-12H,10H2,1H3,(H,20,21,22) |
InChI Key |
VPDAKPRRSIDBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(1E)-(3-allyl-2-hydroxyphenyl)methylene]-2-[(2-methoxyphenyl)amino]acetohydrazide](/img/structure/B11121030.png)

![5-(4-bromophenyl)sulfonyl-6-imino-11-methyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11121044.png)
![7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11121046.png)
![5-(Benzenesulfonyl)-7-[(2-chlorophenyl)methyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B11121051.png)

![1-(2-Fluorophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121060.png)
![3,3-dimethyl-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]butanamide](/img/structure/B11121071.png)
![7-Chloro-1-(3-methoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11121079.png)
![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-[4-(propan-2-yl)piperazin-1-yl]ethanone](/img/structure/B11121080.png)
![(2E)-3-[2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B11121087.png)
![Methyl 2-{[(4-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11121096.png)

